

GSK6853 histone acetyltransferase complex study methods

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Compound Focus: **GSK6853**

Cat. No.: S529491

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Compound Profile & Handling

GSK6853 is a superior chemical probe for the BRPF family of bromodomains, developed through the optimization of a benzimidazolone series [1] [2].

- **Recommended Usage:** For cell-based assays, it is recommended to use **GSK6853** at a concentration of **no higher than 1 μ M** to minimize the chance of off-target effects [3].
- **Cellular Target Engagement:** In a NanoBRET cellular target engagement assay, **GSK6853** showed a cellular IC_{50} of **20 nM** for displacing BRPF1B from histone H3.3 [3].
- **Negative Control:** The closely related compound **GSK9311** is recommended for use as a negative control to help rule out off-target effects [3].

The table below summarizes key characteristics of **GSK6853**.

Property	Description/Value
Molecular Target	Bromodomains of BRPF1, BRPF2 (BRD1), and BRPF3 [3]
Primary Application	Inhibition of the BRPF1 bromodomain to study MOZ/MORF HAT complex function [1]
Recommended Cellular Concentration	$\leq 1 \mu$ M [3]

Property	Description/Value
Cellular IC ₅₀ (Target Engagement)	20 nM (NanoBRET assay) [3]
In Vitro Potency (IC ₅₀)	8 nM (TR-FRET assay) [3]
Selectivity	>1600-fold selectivity over 48 other bromodomains in a panel screen [3]
Key Characteristic	Suitable for <i>in vivo</i> studies [1]

Experimental Protocols

The following protocols are adapted from recent research utilizing **GSK6853** to investigate its anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines [4].

Cell Culture and Treatment

- **Cell Lines:** Use A549 and H1975 human lung adenocarcinoma cell lines.
- **Culture Conditions:** Maintain cells in **RPMI-1640 medium** supplemented with **10% Fetal Bovine Serum (FBS)**, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [4].
- **Compound Treatment:** Prepare a stock solution of **GSK6853** in DMSO. Treat cells at various concentrations (e.g., 0, 25, 50, 100 µM) for specified durations. Include a vehicle control (DMSO only) [4].

Cell Viability and Proliferation Assays

- **CCK-8 Assay**
 - Seed cells in 96-well plates at a density of **5 × 10³ cells/well** and allow to adhere.
 - The next day, treat with a concentration gradient of **GSK6853**.
 - After 24 hours, add **10 µL of CCK-8 reagent** to each well.
 - Incubate for 3 hours and measure the absorbance at **450 nm** using a microplate reader [4].
- **Colony Formation Assay**

- After **GSK6853** treatment, seed cells into 6-well plates at a very low density (**500 cells/well**).
- Culture for **10-14 days** to allow colony formation.
- Fix colonies with **4% paraformaldehyde** for 60 minutes and stain with **0.1% crystal violet** for 15 minutes.
- Count colonies manually (a colony is typically defined as >50 cells) [4].

Analysis of Cell Cycle and Apoptosis

• Cell Cycle Analysis by Flow Cytometry

- Treat cells (e.g., with 50 μ M **GSK6853**) for 24 hours.
- Harvest and fix cells in **70% ice-cold ethanol** overnight at -20°C.
- Wash cells with PBS and stain with a **Propidium Iodide (PI) solution** containing RNase A for 30 minutes in the dark.
- Analyze DNA content using a flow cytometer and quantify cell cycle phases (G0/G1, S, G2/M) with software such as FlowJo [4].

• Apoptosis Assay

- Treat cells with **GSK6853** for 24 hours, then harvest and resuspend in binding buffer.
- Stain cells with **Annexin V and PI** (5 μ L each) for 15 minutes in the dark.
- Analyze by flow cytometry to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cell populations [4].

Investigating Molecular Mechanisms

• RNA Sequencing and Bioinformatics

- Extract total RNA from treated and control cells using a kit such as the RNeasy Mini Kit.
- Assess RNA quality and prepare libraries for sequencing on a platform like Illumina HiSeq 2000.
- Perform differential gene expression analysis. Downstream bioinformatics analysis includes functional enrichment (e.g., GO, KEGG) and Protein-Protein Interaction (PPI) network construction to identify hub genes like **CCNA2** [4].

• Western Blotting

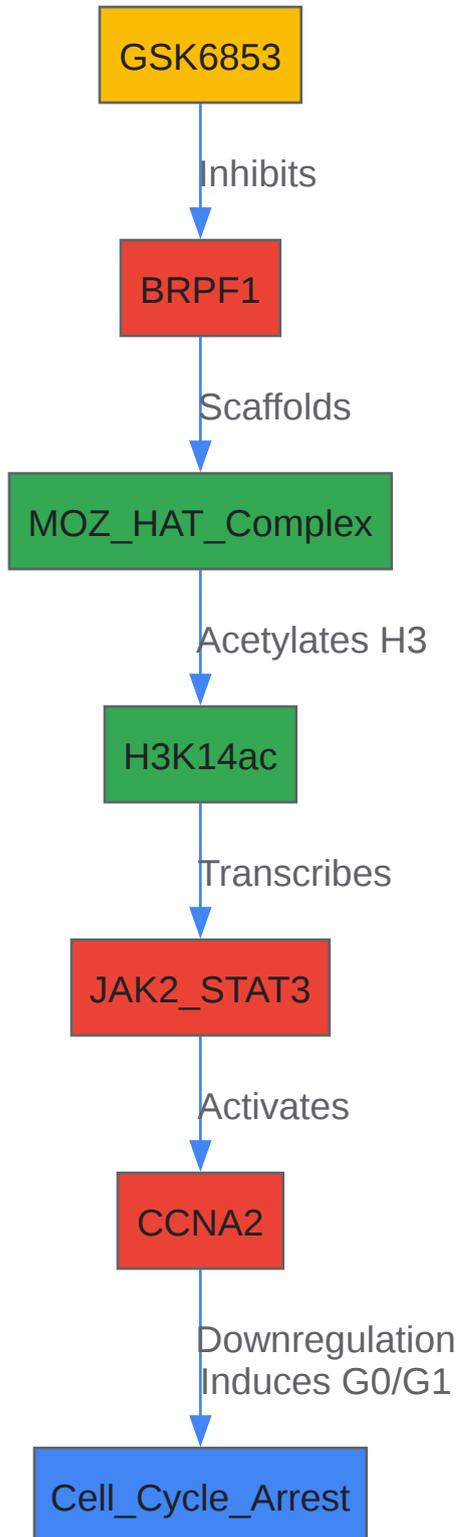
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration with a BCA assay.
- Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk.
- Incubate with primary antibodies overnight at 4°C. Key antibodies for validating the JAK2/STAT3/CCNA2 axis include:
 - **Phospho-JAK2 (Tyr1007/1008)**

- **Phospho-STAT3 (Tyr705)**
- **Cyclin A2 (CCNA2)**
- Use **GAPDH** or **Lamin B1** as a loading control.
- Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL detection kit. Quantify band intensities with software like ImageJ [4].

Mechanism of Action in NSCLC Research

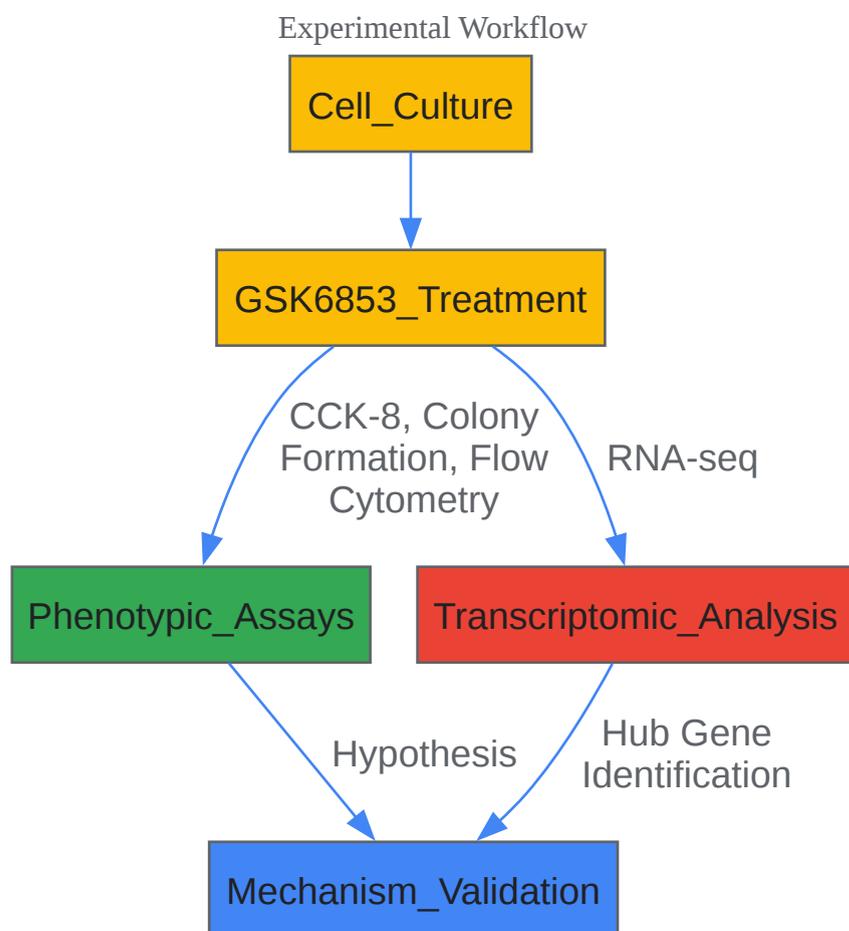
Research using the protocols above has elucidated that **GSK6853** exerts anti-proliferative effects in NSCLC by disrupting a key signaling axis and inducing cell cycle arrest [4]. The workflow and mechanism can be visualized as follows:

GSK6853 Mechanism in NSCLC



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The experimental workflow from cell treatment to mechanistic validation is summarized below:



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The key findings from these integrated experiments are:

- **Phenotypic Impact:** **GSK6853** treatment led to a dose-dependent **inhibition of proliferation**, **induction of apoptosis**, and **G0/G1 cell cycle arrest** in A549 and H1975 cells [4].
- **Molecular Insight:** Transcriptomic analysis revealed that **GSK6853** downregulates genes involved in cell cycle progression, with **CCNA2 (Cyclin A2)** identified as a central hub gene [4].
- **Pathway Validation:** Western blot analysis confirmed that **GSK6853** suppresses **CCNA2** expression by inhibiting the phosphorylation of **JAK2** and **STAT3** [4].

Important Considerations for Researchers

- **Use the Recommended Negative Control:** Always include **GSK9311** in your experimental design to confirm that observed phenotypes are due to on-target BRPF1 inhibition and not off-target effects [3].

- **Context-Dependent Biology:** Be aware that BRPF1 functions as a scaffold within multi-subunit HAT complexes (like the MOZ-BRPF1 complex), and its biological effects can be highly context-dependent [5] [6]. Findings in one cell type or cancer may not directly translate to another.
- **Explore Broader Applications:** While this protocol focuses on NSCLC, BRPF1 is dysregulated in other malignancies, including **hepatocellular carcinoma, hematological cancers, and gastrointestinal cancers** [6]. **GSK6853** can be a valuable tool for investigating BRPF1's role in these contexts.

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